![molecular formula C7H7Cl2N3 B1387883 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine CAS No. 1000578-08-4](/img/structure/B1387883.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a heterocyclic organic compound that can be used as an organic intermediate .
Synthesis Analysis
This compound can be synthesized from 1-benzyl-3-oxopiperidine-4-carboxylic acid hydrochloride and urea through a two-step reaction .Molecular Structure Analysis
The molecular formula of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is C14H13Cl2N3 . For more detailed structural information, you may refer to the resources provided .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be used to prepare compound 4-(3-(2-(2-aminopyrimidin-5-yl)-4-morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-7-ylcarbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is predicted to be 423.9±45.0 °C, and its density is 1.362 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pharmaceutical Research
This compound is actively researched in the pharmaceutical industry for its potential as a building block in drug synthesis. Its derivatives are being studied for their inhibitory effects on various enzymes and receptors. For instance, modifications of this compound have been explored for their PARP (poly ADP-ribose polymerase) inhibitory activities, which are significant in the development of cancer treatments .
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival .
Mode of Action
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine interacts with its targets by inhibiting the activity of mTOR kinase and PI3 kinase . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is critical for cell survival and growth. By inhibiting mTOR and PI3 kinase, 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine disrupts this pathway, potentially leading to the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine’s action primarily involve the inhibition of cell growth and proliferation due to the disruption of the PI3K/Akt/mTOR signaling pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other substances, and specific conditions within the body can also affect the compound’s action.
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5(4)11-7(9)12-6/h10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSIICUFLIHDCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.